3-(1-Piperazinyl)-1,2-benzisothiazole
Overview
Description
3-(1-Piperazinyl)-1,2-benzisothiazole is a compound that has been explored for its potential in various fields, including medicinal chemistry. Its significance lies in its structural and functional versatility, which allows it to interact with a range of biological targets.
Synthesis Analysis
The synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole and its derivatives involves multiple steps, including nucleophilic substitution reactions and cyclization processes. For example, one method involves the interaction of substituted acrylaldehyde with 3-(piperazin-1-yl) 1,2- benzisothiazole, leading to the formation of biodynamic heterocyclic moieties with enhanced biological activity (Gaikwad et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-(1-Piperazinyl)-1,2-benzisothiazole derivatives has been characterized using various analytical techniques, including IR, 1H NMR, and MS. These compounds often possess complex structures with the potential for varied biological activities. Structural analyses, including single crystal XRD and DFT studies, provide insights into the conformation, electronic properties, and potential interaction sites of these molecules for biological applications (Marganakop et al., 2022).
Chemical Reactions and Properties
3-(1-Piperazinyl)-1,2-benzisothiazole compounds engage in a variety of chemical reactions, including those that lead to the formation of novel pharmacological agents. For example, they can undergo reactions to form urea/thiourea derivatives when conjugated with peptides, leading to compounds with significant antimicrobial and antiglycating activity (Sharma et al., 2014).
Scientific Research Applications
Precursor for Sulfides and Thiocarboxylic S-Esters : It serves as a useful precursor for preparing sulfides and thiocarboxylic S-esters in scientific research (Yamada et al., 1983).
Neuroleptics and Anticonvulsants : Derivatives like 3-Phenyl-2-piperazinyl-5H-1-benzazepines have shown potential as neuroleptics and anticonvulsants, exhibiting antidopaminergic effects (Hino et al., 1988).
Photoisomerization Studies : This compound undergoes photoisomerization to the corresponding benzthiazole in solution, a reaction of interest in photochemical studies (Sharp et al., 2003).
Metabolic Studies : Labeled with carbon-14, it has been used in metabolic studies, specifically in the context of the compound SM-9018 (Nishioka et al., 1993).
Antibacterial and Antifungal Activities : Its hydrazones have shown good antibacterial activity against Gram-positive bacteria and yeast, with specific compounds being particularly effective (Vicini et al., 2002).
Anxiolytic Agents : Some derivatives have shown potential as anxiolytic agents, exhibiting oral activity in blocking conditioned avoidance response and high affinity for 5-HT1A receptor binding sites (Abou-Gharbia et al., 1989).
Synthesis of Antipsychotic Agents : Derivatives have been synthesized as potential antipsychotic agents, exhibiting potent and selective activity in primary CNS tests, with some undergoing clinical evaluation for schizophrenia treatment (Yevich et al., 1986).
Safety And Hazards
“3-(1-Piperazinyl)-1,2-benzisothiazole” is classified as Acute toxicity - Category 4, Oral; Skin sensitization, Category 1; Eye irritation, Category 2; Reproductive toxicity, Category 2; Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It should be stored locked up and disposed of in accordance with applicable laws and regulations .
properties
IUPAC Name |
3-piperazin-1-yl-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOFMHJLWKXIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NSC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236556 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Piperazinyl)-1,2-benzisothiazole | |
CAS RN |
87691-87-0 | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87691-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1-Piperazinyl)-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(piperazin-1-yl)-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(1-PIPERAZINYL)-1,2-BENZISOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D8RAT1F9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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